3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid: is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a cyanophenyl group, and a dimethylpropanoic acid moiety. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Cyanophenyl Group: The cyanophenyl group is introduced through a nucleophilic substitution reaction, where a suitable cyanide source reacts with a halogenated phenyl compound.
Coupling with Dimethylpropanoic Acid: The protected amino group is then coupled with dimethylpropanoic acid using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the cyanophenyl group, converting it to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed for Boc deprotection.
Major Products Formed:
Oxidation: Oxidized derivatives of the cyanophenyl group.
Reduction: Amino derivatives of the cyanophenyl group.
Substitution: Deprotected amino compounds ready for further functionalization.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid involves its ability to act as a protecting group for amino acids and peptides. The tert-butoxycarbonyl group provides stability to the amino group, preventing unwanted reactions during synthesis. Upon deprotection under acidic conditions, the amino group is liberated, allowing for further functionalization and coupling reactions .
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(4-cyanophenyl)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-13(17(4,5)14(20)21)12-8-6-11(10-18)7-9-12/h6-9,13H,1-5H3,(H,19,22)(H,20,21) |
InChI Key |
UFQPTSRAWYFPMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C#N)C(C)(C)C(=O)O |
Origin of Product |
United States |
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